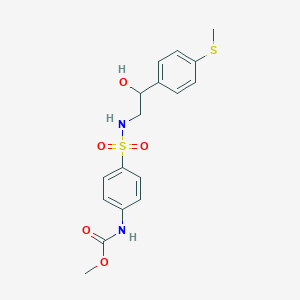
methyl (4-(N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)sulfamoyl)phenyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (4-(N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)sulfamoyl)phenyl)carbamate is an organic compound that features a complex structure and diverse functional groups It encompasses both phenyl and carbamate groups, allowing it to engage in various chemical reactions
作用机制
Target of Action
The primary targets of this compound are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that have affinity for sulfamoyl and carbamate groups
Mode of Action
The sulfamoyl and carbamate groups could potentially form hydrogen bonds with amino acid residues in the target, altering its function .
Biochemical Pathways
Without specific knowledge of the compound’s targets, it’s challenging to predict the exact biochemical pathways it may affect. Compounds with similar structures have been known to influence pathways involving protein synthesis and degradation, signal transduction, and cellular metabolism .
Pharmacokinetics
The compound’s metabolism and excretion would likely involve enzymatic transformations and renal clearance, respectively .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Potential effects could include changes in protein function, alterations in signal transduction pathways, and impacts on cellular metabolism .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, extreme pH or temperature could affect the compound’s structure and therefore its ability to interact with its targets .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl (4-(N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)sulfamoyl)phenyl)carbamate typically involves multiple steps:
Formation of the Phenyl Intermediate: : The starting material, 4-methylthiophenol, reacts with 2-chloroethanol under basic conditions to form the intermediate 4-(methylthio)phenylethanol.
Sulfamoylation: : The intermediate then reacts with sulfamoyl chloride in the presence of a base to yield 4-(N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)sulfamoyl)phenol.
Carbamoylation: : Finally, methyl carbamate is introduced to form the target compound under controlled conditions, typically involving a catalyst or a specific reagent to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound might be scaled up by:
Continuous Flow Synthesis: : Utilising continuous flow reactors to maintain optimal reaction conditions and improve yield.
Optimization of Catalysts: : Using highly efficient catalysts to speed up reaction rates and enhance product purity.
Advanced Purification Techniques: : Applying techniques such as crystallization and chromatography to isolate and purify the compound.
化学反应分析
Types of Reactions: This compound undergoes several chemical reactions, including:
Oxidation: : The sulfur atom in the methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : The carbonyl group in the carbamate can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation: : Hydrogen peroxide (H2O2) under acidic conditions.
Reduction: : Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: : Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products: The reactions yield different products:
Oxidation: : Sulfoxides or sulfones.
Reduction: : Alcohol derivatives of the carbamate.
Substitution: : Halogenated phenyl derivatives.
科学研究应用
Methyl (4-(N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)sulfamoyl)phenyl)carbamate is used in various scientific research fields:
Chemistry: : As a model compound for studying complex organic reactions and synthesizing derivatives for testing.
Biology: : Used in biochemical assays to explore enzyme interactions and inhibition mechanisms.
Medicine: : Investigated for its potential therapeutic effects, particularly in relation to enzyme inhibition in disease pathways.
Industry: : Employed in the development of new materials and as a precursor in the synthesis of specialized chemicals.
相似化合物的比较
Similar Compounds:
Methyl (4-(N-(2-hydroxy-2-phenyl)ethyl)sulfamoyl)phenyl)carbamate: : Lacks the methylthio group, resulting in different reactivity and properties.
Methyl (4-(N-(2-hydroxy-2-(4-methylphenyl)ethyl)sulfamoyl)phenyl)carbamate: : Features a methyl group instead of a methylthio group, affecting its electronic properties.
Uniqueness: The presence of the methylthio group in methyl (4-(N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)sulfamoyl)phenyl)carbamate confers unique reactivity, particularly in oxidation reactions, distinguishing it from similar compounds.
属性
IUPAC Name |
methyl N-[4-[[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]sulfamoyl]phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5S2/c1-24-17(21)19-13-5-9-15(10-6-13)26(22,23)18-11-16(20)12-3-7-14(25-2)8-4-12/h3-10,16,18,20H,11H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXGPUOWTKXLHBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=C(C=C2)SC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
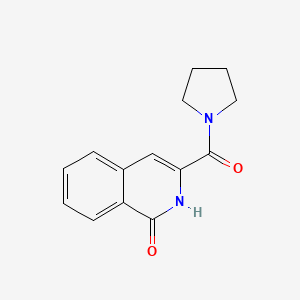

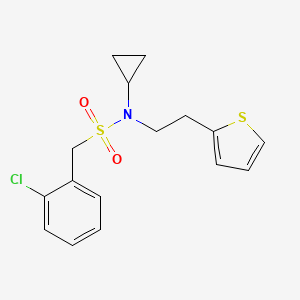
![4-(4-Methylphenyl)sulfanyl-2-phenyl-6-[3-(trifluoromethyl)phenoxy]pyrimidine](/img/structure/B2993165.png)

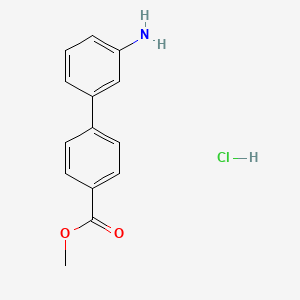
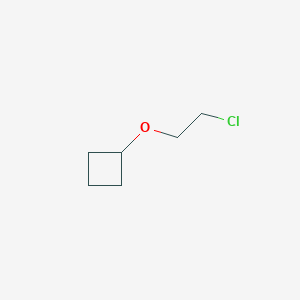
![N-(furan-2-ylmethyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2993172.png)
![3-(3,4-Dichlorophenyl)-1-[3-[4-(methoxymethyl)triazol-1-yl]pyrrolidin-1-yl]propan-1-one](/img/structure/B2993173.png)
![4-((naphthalen-1-ylmethyl)thio)-1-(thiophen-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2993175.png)
![2-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B2993177.png)
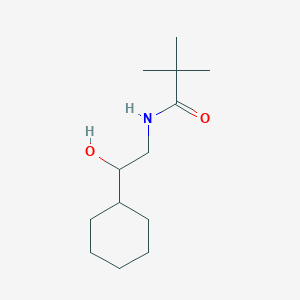
![2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone](/img/structure/B2993180.png)
![5-Bromo-2-[[1-(2,2,2-trifluoroethyl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2993181.png)
